

Application Note: Experimental Protocols for (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (2S)-N-Ethyl-2-hydroxypropanamide

CAS No.: 194022-24-7

Cat. No.: B574451

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Introduction & Core Utility

(2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), also known as N-ethyl-L-lactamide, is a pivotal chiral building block.[1] Structurally, it possesses a secondary amide and a secondary alcohol with a chiral center at the

-position derived from L-lactic acid.[1]

Key Applications:

- Chiral Auxiliary: Induces stereoselectivity in aldol condensations and cycloadditions.[2]
- Polymer Synthesis: Precursor for thermoresponsive acrylamide polymers (e.g., via esterification of the hydroxyl group).
- Pharmaceutical Intermediate: Scaffold for peptidomimetics and chiral amines.

Technical Specifications:

Property	Value
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| Molecular Formula |

|| Molecular Weight | 117.15 g/mol | | Melting Point | 44.5 – 45.0 °C | | Boiling Point | ~98 °C (at 0.04 Torr) / 280 °C (atm, predicted) | | Chirality | (S)-enantiomer (Retains L-lactic acid configuration) | | Solubility | Soluble in water, ethanol, THF, DCM; limited solubility in hexanes. [\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) |

Critical Safety & Handling

- Hazard Identification: Irritant to eyes, respiratory system, and skin.
- Hygroscopicity: The amide functionality coupled with the hydroxyl group makes this compound hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
- Racemization Risk: The -proton is susceptible to abstraction under strongly basic conditions at elevated temperatures, leading to racemization via an enol intermediate. Avoid prolonged exposure to pH > 10 at temperatures > 60 °C.

Experimental Protocols

Protocol A: Synthesis from L-Ethyl Lactate (Aminolysis)

Objective: Synthesize **(2S)-N-Ethyl-2-hydroxypropanamide** with >99% enantiomeric excess (ee).

Mechanism: Nucleophilic acyl substitution. Rationale: Direct aminolysis of the ester is preferred over acid chloride coupling to avoid handling the sensitive O-protected lactoyl chloride and to minimize racemization risks associated with activated acid derivatives.

Reagents:

- L-Ethyl Lactate (Ethyl (S)-(-)-lactate) [$>98\%$ ee][\[1\]](#)[\[4\]](#)
- Ethylamine (70% aq. solution or 2.0 M in THF)
- Solvent: Methanol (anhydrous) or neat conditions.

Step-by-Step Procedure:

- Setup: Charge a flame-dried round-bottom flask with L-Ethyl Lactate (1.0 equiv).

- Cooling: Cool the neat ester to 0 °C using an ice bath. Causality: Low temperature suppresses potential side reactions and controls the exotherm of amine addition.
- Addition: Dropwise add Ethylamine (1.2 – 1.5 equiv) over 30 minutes.
 - Note: If using aqueous ethylamine, miscibility is generally good. If using anhydrous amine in THF, ensure the system is sealed to prevent amine loss.
- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–24 hours.
 - Monitoring: Monitor by TLC (5% MeOH in DCM) or GC-MS.^[1] Disappearance of the ester peak indicates completion.
- Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess ethylamine and ethanol byproduct.
 - Critical Control: Do not exceed 40 °C bath temperature to prevent thermal degradation or racemization.
- Purification: The crude product is often a viscous oil that solidifies upon standing/chilling.
 - Recrystallization: Dissolve in minimal hot ethyl acetate/hexane (1:3) and cool to -20 °C.
 - Vacuum Distillation: Alternatively, distill at high vacuum (<0.1 mmHg).

Validation:

- Target Yield: >85%
- Optical Rotation: Measure
in Ethanol. Compare to standard (approx -20° to -25° depending on concentration).^[1]

Protocol B: O-Acetylation (Hydroxyl Protection)

Objective: Protect the secondary alcohol as an acetate ester without disturbing the chiral center.

Reagents:

- **(2S)-N-Ethyl-2-hydroxypropanamide**[\[1\]](#)[\[2\]](#)
- Acetic Anhydride (1.1 equiv)
- Pyridine (1.2 equiv) or Triethylamine/DMAP (cat.)
- DCM (Dichloromethane)

Step-by-Step Procedure:

- Dissolve the amide in anhydrous DCM (0.5 M concentration).
- Add Pyridine (1.2 equiv) and cool to 0 °C.
- Add Acetic Anhydride (1.1 equiv) dropwise.
- Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the reaction.
- Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
- Quench: Add saturated solution to neutralize acetic acid.
- Extraction: Extract with DCM (3x), wash organics with 1M HCl (to remove pyridine), then brine.
- Dry & Concentrate: Dry over , filter, and concentrate.

Protocol C: Oxidation to N-Ethyl Pyruvamide (Swern Oxidation)

Objective: Oxidize the secondary alcohol to a ketone (

-keto amide) while avoiding over-oxidation or racemization.[\[1\]](#)

Rationale: Swern oxidation (DMSO/Oxalyl Chloride) is chosen over Jones reagent to prevent acid-catalyzed hydrolysis of the amide bond.

Reagents:

- Oxalyl Chloride (1.1 equiv)[6]
- DMSO (2.2 equiv)
- Triethylamine (5 equiv)
- DCM (anhydrous)

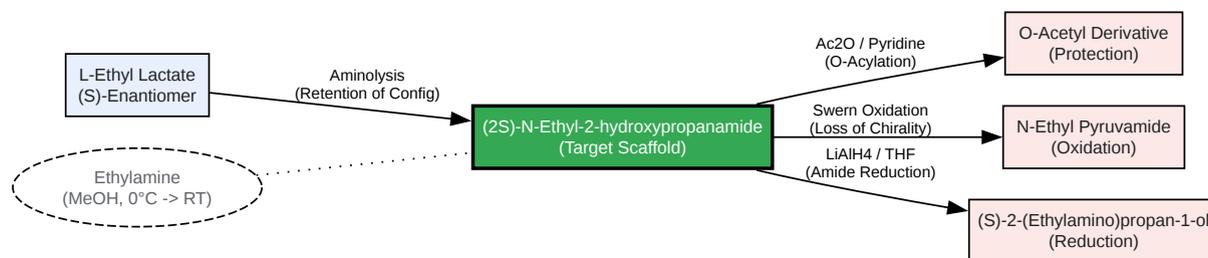
Step-by-Step Procedure:

- Activation: In a flame-dried flask under Argon, dissolve Oxalyl Chloride in DCM. Cool to -78 °C.[1][5]
- DMSO Addition: Add DMSO dropwise. Gas evolution () may occur. Stir for 15 mins.
- Substrate Addition: Add **(2S)-N-Ethyl-2-hydroxypropanamide** (dissolved in min. DCM) slowly to the cold mixture. Stir for 45 mins at -78 °C.
- Base Addition: Add Triethylamine dropwise. The mixture may become cloudy.
- Warming: Allow the reaction to warm to 0 °C over 1 hour.
- Workup: Quench with water. Extract with DCM. Wash with 1M HCl, then bicarbonate.
- Result: Yields N-ethyl-2-oxopropanamide (achiral pyruvate derivative).[1]

Visual Workflows

Synthesis & Reaction Pathway Map

The following diagram illustrates the synthesis of the core compound and its primary divergent reaction pathways.



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Caption: Synthesis workflow from L-Ethyl Lactate and downstream derivatization pathways.

Analytical Quality Control

To ensure the integrity of the (2S) stereocenter, the following analytical methods are required.

Method	Parameter	Specification	Notes
Chiral HPLC	Enantiomeric Excess (ee)	> 99.0%	Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10).[1]
¹ H NMR	Chemical Purity	> 98%	Diagnostic peaks: Methine quartet (~4.2 ppm), Amide NH (broad, ~6.5 ppm).
Polarimetry	Specific Rotation	Matches Lit.	Solvent: Ethanol.[7] Temp: 20°C.
Karl Fischer	Water Content	< 0.5%	Critical for polymerization applications.

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